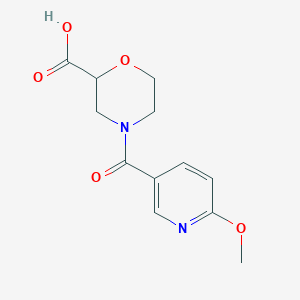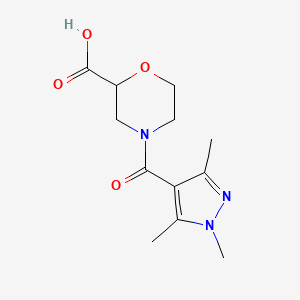
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, and this particular compound features a benzimidazole core attached to a propanamide group and a chloro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Propanamide Formation: The propanamide group is introduced by reacting the benzimidazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Chloro-Methoxyphenyl Attachment: The chloro-methoxyphenyl moiety is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 5-chloro-2-methoxyaniline.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes
Reduction Products: Alcohols or amines
Substitution Products: Amides, esters, or ethers
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its benzimidazole core is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(1H-Benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The propanamide group enhances the compound's solubility and bioavailability, while the chloro-methoxyphenyl moiety contributes to its specificity and potency.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in disease processes, such as kinases or proteases.
Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signaling pathways.
Pathways: The compound may affect pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Benzimidazole Derivatives: Other benzimidazole derivatives, such as 2-aminobenzimidazole and 1-methyl-1H-benzimidazole, share structural similarities but may differ in their functional groups and biological activities.
Propanamide Derivatives: Compounds like N-(2-methoxyphenyl)propanamide and N-(5-chloro-2-methoxyphenyl)propanamide are structurally related but lack the benzimidazole core.
Uniqueness: 3-(1H-Benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide stands out due to its combination of the benzimidazole core and the chloro-methoxyphenyl moiety, which provides unique chemical and biological properties
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-15-7-6-11(18)10-14(15)21-17(22)9-8-16-19-12-4-2-3-5-13(12)20-16/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSCZXYZXUURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
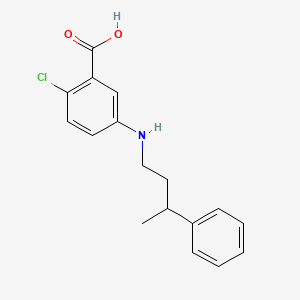
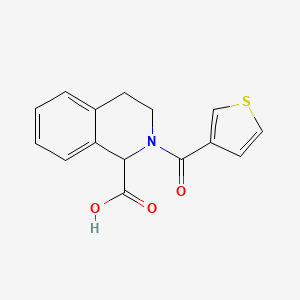
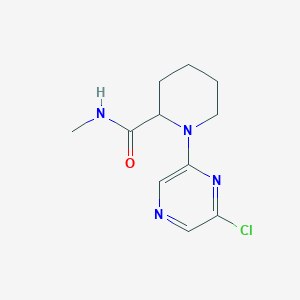
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid](/img/structure/B7588841.png)
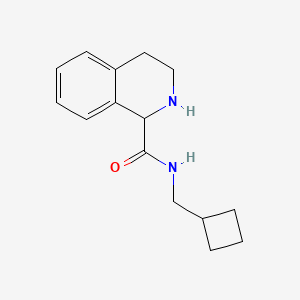
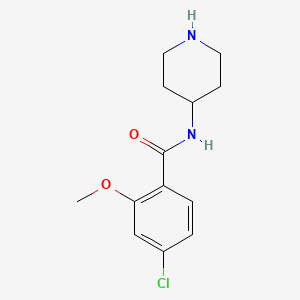
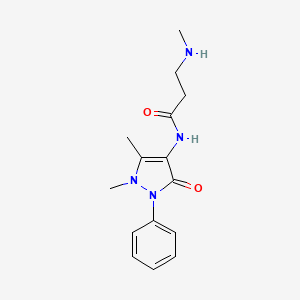
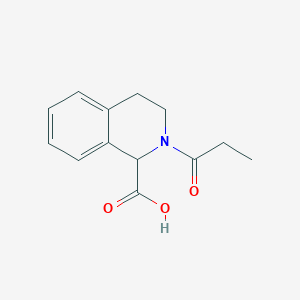
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
